molecular formula C14H18N2O B3860448 (1-methyl-2-propyl-1H-imidazol-5-yl)(phenyl)methanol

(1-methyl-2-propyl-1H-imidazol-5-yl)(phenyl)methanol

Cat. No.: B3860448
M. Wt: 230.31 g/mol
InChI Key: UMKXWQOTKYAUFE-UHFFFAOYSA-N
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Description

“(1-methyl-2-propyl-1H-imidazol-5-yl)(phenyl)methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a phenyl group and a methanol group .


Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, a phenyl group, and a methanol group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, can participate in a variety of chemical reactions. They are known for their broad range of chemical and biological properties .

Future Directions

The future directions for the research and development of “(1-methyl-2-propyl-1H-imidazol-5-yl)(phenyl)methanol” and similar compounds could involve exploring their potential applications in various fields, such as medicine and pharmacology, given the wide range of biological activities exhibited by imidazole derivatives .

Properties

IUPAC Name

(3-methyl-2-propylimidazol-4-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-7-13-15-10-12(16(13)2)14(17)11-8-5-4-6-9-11/h4-6,8-10,14,17H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKXWQOTKYAUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1C)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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